L-Methionyl-L-alanyl-L-isoleucyl-L-valine
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Overview
Description
L-Methionyl-L-alanyl-L-isoleucyl-L-valine is a tetrapeptide composed of the amino acids L-methionine, L-alanine, L-isoleucine, and L-valine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine, biochemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-alanyl-L-isoleucyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process generally includes the following steps:
Resin Loading: The first amino acid (L-valine) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-isoleucine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-alanine and L-methionine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-alanyl-L-isoleucyl-L-valine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Restored methionine.
Substitution: Various peptide analogs with modified amino acid sequences.
Scientific Research Applications
L-Methionyl-L-alanyl-L-isoleucyl-L-valine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for therapeutic applications, such as drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Methionyl-L-alanyl-L-isoleucyl-L-valine depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the peptide’s structure and the biological system in which it is studied.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-leucine: Another hydrophobic dipeptide with similar structural properties.
L-Methionyl-L-isoleucyl: A dipeptide that shares two of the same amino acids.
L-Alanyl-L-valine: A dipeptide with similar hydrophobic characteristics.
Uniqueness
L-Methionyl-L-alanyl-L-isoleucyl-L-valine is unique due to its specific sequence of amino acids, which can confer distinct biological activities and properties. Its combination of methionine, alanine, isoleucine, and valine creates a unique hydrophobic profile that can influence its interactions with biological membranes and other molecules.
Properties
CAS No. |
915375-36-9 |
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Molecular Formula |
C19H36N4O5S |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H36N4O5S/c1-7-11(4)15(18(26)22-14(10(2)3)19(27)28)23-16(24)12(5)21-17(25)13(20)8-9-29-6/h10-15H,7-9,20H2,1-6H3,(H,21,25)(H,22,26)(H,23,24)(H,27,28)/t11-,12-,13-,14-,15-/m0/s1 |
InChI Key |
CASUKPPFKGSPHF-YTFOTSKYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCSC)N |
Origin of Product |
United States |
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